

# Application Notes and Protocols: Agarase in the Food Industry for Hydrocolloid Modification

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## Compound of Interest

Compound Name: Agarase

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These application notes provide a comprehensive overview of the use of **agarase** enzymes for the modification of agar hydrocolloids in the food industry. The protocols detailed below are intended to serve as a guide for developing novel food textures, creating functional food ingredients, and exploring the potential of enzymatically modified agar in various food and beverage applications.

## Introduction to Agarase Modification of Agar

Agar, a hydrocolloid extracted from red algae, is widely used in the food industry as a gelling agent, thickener, and stabilizer.<sup>[1][2]</sup> Its properties are primarily due to its main component, agarose, a linear polysaccharide composed of repeating units of D-galactose and 3,6-anhydro-L-galactose.<sup>[3]</sup> The high molecular weight of agarose is responsible for its strong gelling capacity.<sup>[3][4]</sup>

**Agarase** enzymes are glycoside hydrolases that catalyze the hydrolysis of agar into smaller oligosaccharides. This enzymatic modification leads to a reduction in the molecular weight of the agar, which in turn alters its functional properties, most notably a decrease in viscosity and gel strength. This controlled degradation of agar opens up a range of applications, from creating low-viscosity food coatings to producing functional prebiotic oligosaccharides.

**Agarases** are broadly classified into two categories based on their cleavage patterns:

- **α-Agarases** (E.C. 3.2.1.158): These enzymes cleave the α-1,3 linkages in agarose, producing agarooligosaccharides (AOS) with 3,6-anhydro-L-galactose at the reducing end.
- **β-Agarases** (E.C. 3.2.1.81): These enzymes hydrolyze the β-1,4 linkages, resulting in the formation of neoagarooligosaccharides (NAOS) with D-galactose at the reducing end.

The choice of **agarase** and the control of reaction conditions allow for the precise tailoring of agar hydrocolloid properties to meet the demands of specific food applications.

## Key Applications in the Food Industry

The enzymatic modification of agar with **agarase** offers several advantages in food product development:

- **Texture Modification:** By reducing the gel strength and viscosity of agar, it is possible to create a wider range of textures in products like jellies, desserts, and dairy products. This allows for the development of softer, more spreadable, or easily pourable products.
- **Production of Functional Oligosaccharides:** The AOS and NAOS produced through enzymatic hydrolysis have been shown to possess prebiotic properties, promoting the growth of beneficial gut bacteria. These oligosaccharides can be incorporated into functional foods and beverages.
- **Low-Viscosity Glazes and Coatings:** Enzymatically treated agar can be used to create thin, clear, and stable glazes for fruits, baked goods, and savory products. The reduced viscosity allows for easy application and a more appealing final product appearance.
- **Fat Replacement:** In some applications, modified agar can mimic the mouthfeel and texture of fats, enabling the development of low-fat or fat-free food products.
- **Improved Flavor Release:** The modification of the gel matrix can influence the release of flavor compounds, potentially enhancing the sensory perception of the food product.

## Quantitative Data on Agarase Modification

The extent of hydrocolloid modification is dependent on several factors, including enzyme concentration, substrate concentration, temperature, pH, and incubation time. The following

tables summarize the impact of  $\beta$ -agarase treatment on key properties of agar.

Enzyme Concentration (U/mL)	Incubation Time (min)	Agar Concentration (%)	Temperature (°C)	pH	Resulting Gel Strength (g/cm <sup>2</sup> )	Reference
Control (no enzyme)	-	1.5	-	-	>700	
Not specified	90	Not specified	100	Not specified	392.6	
Not specified	Not specified	Not specified	Not specified	Not specified	201.33 (NaOH-pretreated)	
Not specified	Not specified	Not specified	Not specified	Not specified	132.78 (water-pretreated)	
Control (no enzyme)	-	Not specified	-	-	1400	
Specified amount	Not specified	Not specified	Not specified	Not specified	429.7	

Enzyme (trAgaM1) Concentration (U/mL)	Agarose Concentration (%)	Incubation Time (min)	Temperature (°C)	Final NAOS Concentration (g/L)	Reference
10.26	1	100	50	9.25	

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison may not be possible, and these tables should be used as a general guide.

## Experimental Protocols

### Protocol 1: General Procedure for Enzymatic Modification of Agar Hydrocolloid

This protocol outlines the basic steps for modifying the viscosity and gel strength of an agar solution using **agarase**.

#### Materials:

- Food-grade agar powder
- **β-agarase** (e.g., from *Pseudomonas atlantica*)
- Phosphate buffer (50 mM, pH 6.0-8.0, depending on enzyme optimum)
- Deionized water
- Heating plate with magnetic stirrer
- Water bath
- Viscometer
- Texture Analyzer

#### Procedure:

- Agar Solution Preparation:
  - Disperse the desired amount of agar powder (e.g., 1.5% w/v) in the phosphate buffer.
  - Heat the suspension to boiling while stirring continuously until the agar is completely dissolved.
- Enzymatic Reaction:
  - Cool the agar solution to the optimal temperature for the selected **agarase** (e.g., 45°C).

- Add the specified amount of **agarase** to the solution. The enzyme concentration will depend on the desired level of modification and should be optimized for each application.
- Incubate the mixture in a water bath at the optimal temperature for a predetermined time (e.g., 30-120 minutes). The incubation time is a critical parameter for controlling the final properties of the hydrocolloid.
- Enzyme Inactivation:
  - Heat the reaction mixture to a temperature that will inactivate the enzyme (e.g., 90-100°C) for 10-15 minutes.
- Analysis of Modified Agar:
  - Viscosity Measurement: Cool the solution to a defined temperature (e.g., 60°C) and measure the viscosity using a viscometer.
  - Gel Strength Measurement: Pour the hot solution into molds and allow it to cool and set. Measure the gel strength using a texture analyzer.

## Protocol 2: Preparation of Prebiotic Neoagarooligosaccharides (NAOS)

This protocol describes the production of NAOS from agar for use as a functional food ingredient.

Materials:

- Agar powder (2 g/L solution)
- **β-agarase** (from *Paenibacillus* sp. or other suitable source)
- Deionized water
- Activated carbon
- Ethanol

- Centrifuge
- Rotary evaporator

Procedure:

- Enzymatic Hydrolysis:
  - Prepare a 2 g/L solution of agar in deionized water and heat to dissolve.
  - Cool the solution to the optimal temperature for the **β-agarase**.
  - Add an excess of **β-agarase** to the agar solution to ensure complete hydrolysis.
  - Incubate the mixture until the desired degree of polymerization of NAOS is achieved. This can be monitored using Thin Layer Chromatography (TLC).
- Purification of NAOS:
  - Add activated carbon (e.g., 1 g per 20 mL of solution) to the hydrolysate to adsorb impurities. Stir for 30 minutes and then centrifuge to remove the activated carbon.
  - To the supernatant, add three volumes of cold absolute ethanol to precipitate any remaining polysaccharides.
  - Centrifuge to pellet the precipitate and collect the supernatant containing the soluble NAOS.
- Concentration and Analysis:
  - Concentrate the supernatant using a rotary evaporator to obtain a concentrated NAOS syrup.
  - The composition and concentration of the NAOS can be analyzed using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

## Protocol 3: Agarase Activity Assay (DNS Method)

This protocol is for determining the activity of an **agarase** enzyme by measuring the amount of reducing sugars released from agarose.

Materials:

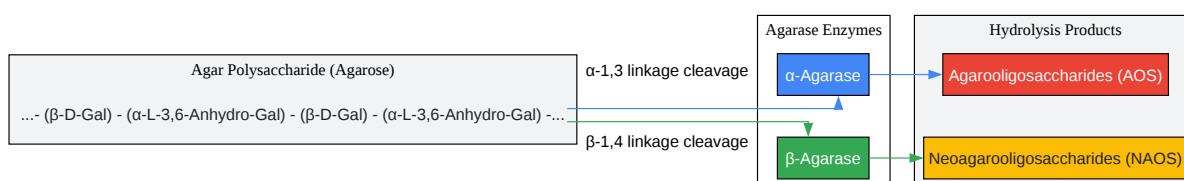
- **Agarase** enzyme solution
- Agarose (0.2% w/v in a suitable buffer, e.g., 20 mM Tris-HCl, pH 8.0)
- 3,5-Dinitrosalicylic acid (DNS) reagent
- D-galactose standard solutions
- Spectrophotometer
- Boiling water bath

Procedure:

- Enzyme Reaction:
  - Mix 50  $\mu$ L of the enzyme solution with 950  $\mu$ L of the 0.2% agarose substrate solution.
  - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C) for a specific time (e.g., 30 minutes).
- Color Development:
  - Stop the reaction by adding 500  $\mu$ L of DNS reagent to the mixture.
  - Heat the tubes in a boiling water bath for 10 minutes to allow for color development.
  - Cool the tubes in an ice water bath.
- Measurement:
  - Measure the absorbance of the solution at 540 nm using a spectrophotometer.
- Quantification:

- Prepare a standard curve using D-galactose solutions of known concentrations.
- Determine the amount of reducing sugar released in the enzyme reaction by comparing the absorbance to the standard curve.
- One unit (U) of **agarase** activity is typically defined as the amount of enzyme that releases 1  $\mu\text{mol}$  of D-galactose per minute under the specified assay conditions.

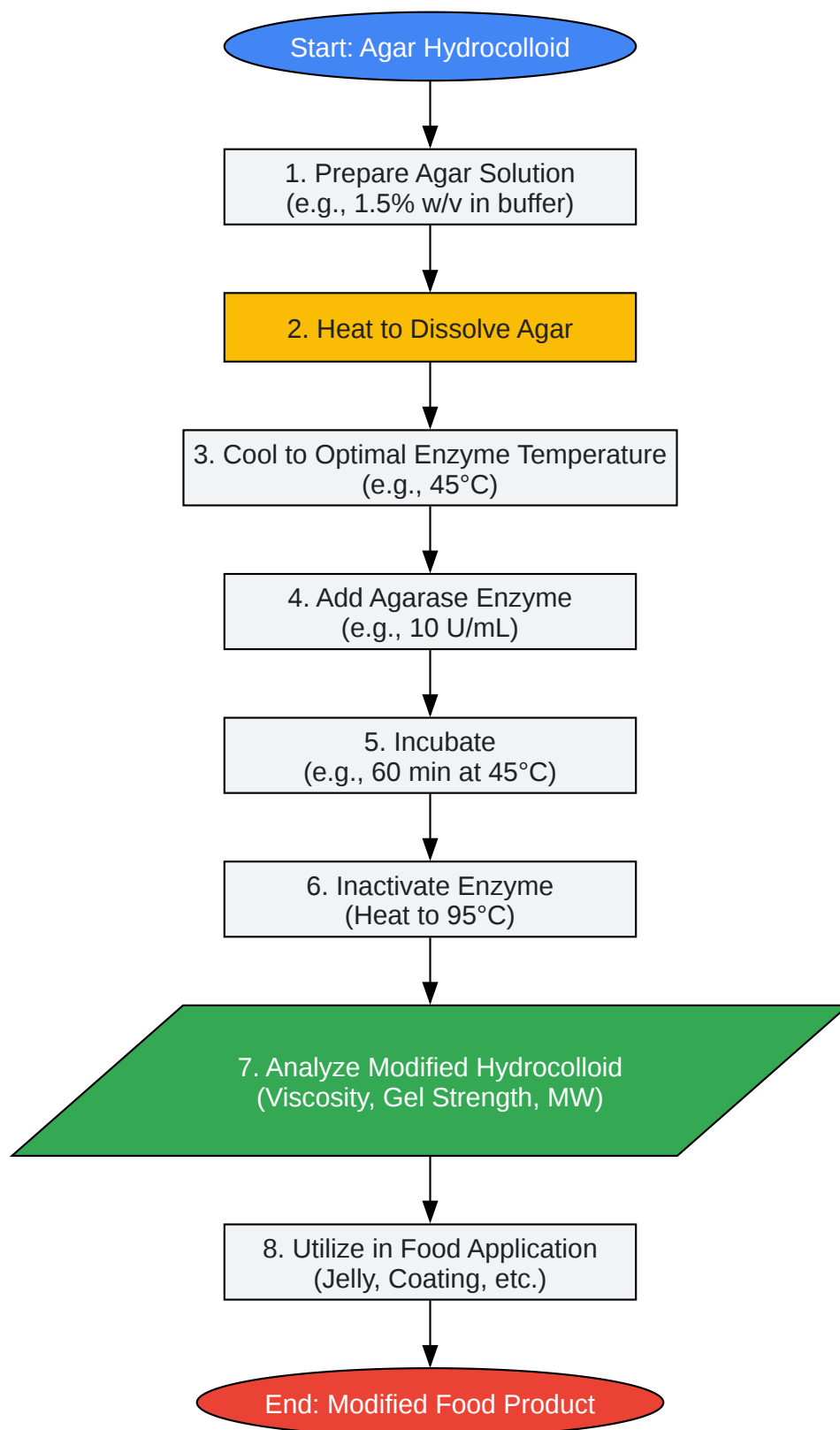
## Visualizations



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Caption: Mechanism of **Agarase** Action on Agar.





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Caption: Experimental Workflow for Agar Modification.

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